molecular formula C22H25NO4 B12409856 Pitofenone-d4

Pitofenone-d4

Cat. No.: B12409856
M. Wt: 371.5 g/mol
InChI Key: NZHMAQSCHUSSSJ-ONNKGWAKSA-N
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Description

Pitofenone-d4 is a deuterated compound of Pitofenone, which means that it contains deuterium atoms instead of hydrogen atoms. Pitofenone itself is a spasmolytic compound that inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This compound is used in various pharmaceutical applications due to its ability to relieve smooth muscle spasms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pitofenone-d4 involves the incorporation of deuterium atoms into the Pitofenone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated benzoyl chloride with a deuterated piperidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Pitofenone-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pitofenone-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Pitofenone-d4 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation and relief from spasms. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Pitofenone-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:

This compound stands out due to its enhanced stability and unique isotopic properties, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]benzoate

InChI

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2

InChI Key

NZHMAQSCHUSSSJ-ONNKGWAKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC)N3CCCCC3

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3

Origin of Product

United States

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